Home > Products > Screening Compounds P20079 > 3-[4-(trifluoromethoxy)phenyl]quinazolin-4(3H)-one
3-[4-(trifluoromethoxy)phenyl]quinazolin-4(3H)-one -

3-[4-(trifluoromethoxy)phenyl]quinazolin-4(3H)-one

Catalog Number: EVT-6268136
CAS Number:
Molecular Formula: C15H9F3N2O2
Molecular Weight: 306.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazolin-4(3H)-ones belong to a class of nitrogen-containing heterocyclic compounds recognized as "privileged scaffolds" in medicinal chemistry. [] This designation stems from their presence in various natural products and their ability to interact with a wide array of biological targets, leading to a broad spectrum of biological activities. []

Synthesis Analysis

    Condensation Reactions: These typically involve reacting anthranilic acid or its derivatives with various reagents like acetic anhydride, benzoyl chloride, or substituted amines. [, , , , , , ]

    Cyclization Reactions: These reactions often utilize intermediates like benzoxazinones, which undergo ring closure in the presence of reagents like hydrazine hydrate, thiourea, or substituted anilines. [, , , , ]

    Microwave-Assisted Synthesis: This approach employs microwave irradiation to accelerate reaction rates and improve yields, aligning with green chemistry principles. []

Mechanism of Action

    Enzyme Inhibition: Certain derivatives exhibit inhibitory activity against enzymes like aldose reductase [, ], phosphodiesterases [], aurora kinase A [], and tyrosine kinases. []

    Receptor Modulation: Some quinazolin-4(3H)-ones interact with receptors like GABAA receptors, potentially influencing neurotransmission. [, , , ]

    DNA Intercalation: Specific quinazolin-4(3H)-one derivatives demonstrate DNA photo-disruptive properties, suggesting potential applications in photodynamic therapy. []

Physical and Chemical Properties Analysis
  • Crystalline Solids: Most derivatives exist as solids at room temperature. []
Applications

    Antimicrobial Agents: Numerous studies highlight the promising antibacterial [, , , , , , ], antifungal [, , ], and antitubercular activities [, , ] of these compounds.

    Anti-inflammatory Agents: Quinazolin-4(3H)-ones have shown potential in reducing inflammation. [, ]

    Anticonvulsant Agents: Specific derivatives exhibit anticonvulsant activity, potentially through interaction with the GABAergic system. [, , , ]

    Anticancer Agents: Several quinazolin-4(3H)-one derivatives demonstrate promising anticancer activity against various cancer cell lines, with multiple mechanisms of action being explored. [, , ]

    Antiviral Agents: Recent research suggests the potential of quinazolin-4(3H)-one derivatives as antiviral agents, particularly against coronaviruses like SARS-CoV-2. [, ]

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

    Compound Description: VUF10472/NBI-74330 is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a non-competitive antagonist of the chemokine receptor CXCR3. [] It displays inverse agonistic properties at the constitutively active mutant of CXCR3, CXCR3 N3.35A. []

    Relevance: While sharing the trifluoromethyl-phenyl moiety with 3-[4-(trifluoromethoxy)phenyl]quinazolin-4(3H)-one, VUF10472/NBI-74330 belongs to the pyrido[2,3-d]pyrimidin-4-one class, highlighting the structural diversity explored in modulating CXCR3 activity.

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

    Compound Description: VUF10085/AMG-487, another 3H-pyrido[2,3-d]pyrimidin-4-one derivative, acts as a non-competitive antagonist with inverse agonistic activity at the human CXCR3 receptor, similar to VUF10472/NBI-74330. []

    Relevance: This compound is highly structurally related to 3-[4-(trifluoromethoxy)phenyl]quinazolin-4(3H)-one, sharing the core structure of a phenyl ring substituted with a trifluoromethoxy group at the para position. The presence of this shared moiety in both compounds, despite belonging to different heterocyclic core structures (pyrido[2,3-d]pyrimidin-4-one vs quinazolin-4(3H)-one), suggests the potential significance of the trifluoromethoxyphenyl group in their respective biological activities.

{1-[3-(4-Cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

    Compound Description: VUF5834 is a quinazolin-4-one decanoic acid derivative, identified as a non-competitive antagonist of the human CXCR3 receptor, also exhibiting inverse agonistic activity. []

    Relevance: This compound falls under the same quinazolin-4-one class as 3-[4-(trifluoromethoxy)phenyl]quinazolin-4(3H)-one, emphasizing the exploration of diverse substituents on the quinazolinone ring for targeting CXCR3.

    Compound Description: Compound 19, a novel acetic acid derivative incorporating a quinazolin‐4(3H)‐one ring, demonstrated potent aldose reductase (AR) inhibitory activity, exceeding the potency of the reference drug epalrestat. []

    Relevance: Belonging to the same quinazolin-4(3H)-one class as 3-[4-(trifluoromethoxy)phenyl]quinazolin-4(3H)-one, Compound 19 emphasizes the versatility of this scaffold for exploring diverse biological activities, particularly targeting enzymatic activity like AR inhibition.

4‐[(2‐isopropyl‐4‐oxoquinazolin‐3[4H]‐ylimino)methyl]phenyl benzenesulfonate (Compound 15)

    Compound Description: Compound 15, a sulfonate derivative containing a quinazolin‐4(3H)‐one ring, exhibited potent inhibitory activity against ALR2, a specific type of aldose reductase. [] It showed 7.7-fold greater potency compared to the standard ALR2 inhibitor epalrestat. []

    Relevance: As a member of the quinazolin-4(3H)-one class, like 3-[4-(trifluoromethoxy)phenyl]quinazolin-4(3H)-one, Compound 15 underscores the potential of this core structure in developing enzyme inhibitors, particularly against aldose reductase isoforms.

3-{4-[2-Amino-4-(fluorophenyl)-2H-[1, 3] oxazin-6-yl} 2-phenyl-3H-quinazolin-4-one (5i)

    Compound Description: Compound 5i, a 2,3 disubstituted 4-(3H)-quinazolinone derivative, demonstrated significant anticonvulsant activity against tonic seizures in the maximal electroshock (MES) model and clonic seizures in the subcutaneous pentylenetetrazole (scPTZ) model in Wistar rats. []

    Relevance: Similar to 3-[4-(trifluoromethoxy)phenyl]quinazolin-4(3H)-one, compound 5i belongs to the quinazolin-4(3H)-one class and features a phenyl ring substitution at position 2. The difference lies in the specific substituent on the phenyl ring: a fluorophenyl group in 5i compared to a trifluoromethoxy group in the target compound.

    Compound Description: Compound 5n, another 2,3 disubstituted 4-(3H)-quinazolinone derivative, exhibited significant anticonvulsant activity in both the MES and scPTZ seizure models in Wistar rats. []

    Relevance: Sharing the quinazolin-4(3H)-one scaffold with 3-[4-(trifluoromethoxy)phenyl]quinazolin-4(3H)-one, compound 5n incorporates a thiazine ring in its structure, highlighting the structural diversity within the quinazolinone class for anticonvulsant activity.

BIQO-19 (Ethyl 6-(4-oxo-3-(pyrimidin-2-ylmethyl)-3,4-dihydroquinazolin-6-yl)imidazo [1,2-a]pyridine-2-carboxylate)

    Compound Description: BIQO-19, a quinazolin-4(3H)-one derivative, exhibits potent antiproliferative activity against NSCLC cell lines, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKIs). []

    Relevance: Belonging to the same quinazolin-4(3H)-one class as 3-[4-(trifluoromethoxy)phenyl]quinazolin-4(3H)-one, BIQO-19 highlights the potential of this scaffold in targeting cancer cell growth and overcoming drug resistance in NSCLC.

6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one (Compound 1)

    Compound Description: Compound 1 serves as a key building block in the synthesis of various quinazolinone derivatives with potential pharmaceutical applications. []

    Relevance: Similar to 3-[4-(trifluoromethoxy)phenyl]quinazolin-4(3H)-one, compound 1 belongs to the quinazolin-4(3H)-one class and features a halogenated phenyl ring at position 2.

7‐chloro‐2‐(((4‐chlorophenyl)(phenyl)methyl)amino)quinazolin‐4(3H)‐one (Compound 39)

    Compound Description: Compound 39, a 2-benzylaminoquinazolin-4(3H)-one derivative, exhibited potent antiviral activity against SARS-CoV-2, surpassing the potency of remdesivir. []

    Relevance: Sharing the quinazolin-4(3H)-one scaffold with 3-[4-(trifluoromethoxy)phenyl]quinazolin-4(3H)-one, Compound 39 demonstrates the adaptability of this core structure for developing antiviral agents.

Properties

Product Name

3-[4-(trifluoromethoxy)phenyl]quinazolin-4(3H)-one

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]quinazolin-4-one

Molecular Formula

C15H9F3N2O2

Molecular Weight

306.24 g/mol

InChI

InChI=1S/C15H9F3N2O2/c16-15(17,18)22-11-7-5-10(6-8-11)20-9-19-13-4-2-1-3-12(13)14(20)21/h1-9H

InChI Key

ZQKKAPUKNCERFP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)OC(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.